1-(3-Morpholin-4-ylphenyl)ethanone
Overview
Description
1-(3-Morpholin-4-ylphenyl)ethanone is an organic compound with the molecular formula C12H15NO2. It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Morpholin-4-ylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-bromoacetophenone with morpholine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .
Chemical Reactions Analysis
Types of Reactions
1-(3-Morpholin-4-ylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-Morpholin-4-ylphenyl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Morpholin-4-ylphenyl)ethanone
- 1-(3-Morpholin-4-ylphenyl)propanone
- 1-(3-Morpholin-4-ylphenyl)butanone
Uniqueness
1-(3-Morpholin-4-ylphenyl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1-(3-morpholin-4-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10(14)11-3-2-4-12(9-11)13-5-7-15-8-6-13/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDCDRGCTJHTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428097 | |
Record name | 1-[3-(Morpholin-4-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59695-23-7 | |
Record name | 1-[3-(Morpholin-4-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Morpholin-4-yl-phenyl)-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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